N-Methyl 4-Methoxyphenethylamine

Monoamine oxidase inhibition Substrate selectivity Neurochemistry

N-Methyl 4-Methoxyphenethylamine (CAS 4091-50-3) is a substituted phenethylamine derivative characterized by a para-methoxy group and an N-methylated amine side chain. It is recognized for its potent inhibition of monoamine oxidase (MAO) with distinct substrate selectivity and is a primary constituent of Compound 48/80, a classical mast cell degranulator used to induce histamine release.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 4091-50-3
Cat. No. B1215163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl 4-Methoxyphenethylamine
CAS4091-50-3
SynonymsAgent 48 80
Agent 48-80
Agent 4880
BW 48 80
BW 48-80
BW 4880
Compound 48 80
Compound 48-80
Compound 4880
p Methoxy N methylphenethylamine
p-Methoxy-N-methylphenethylamine
Preparation 48 80
Preparation 48-80
Preparation 4880
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCNCCC1=CC=C(C=C1)OC
InChIInChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3
InChIKeyJCMWSVNNSPUNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl 4-Methoxyphenethylamine (CAS 4091-50-3): A Differentiated Phenethylamine for MAO, COMT, and Mast Cell Research


N-Methyl 4-Methoxyphenethylamine (CAS 4091-50-3) is a substituted phenethylamine derivative characterized by a para-methoxy group and an N-methylated amine side chain. It is recognized for its potent inhibition of monoamine oxidase (MAO) with distinct substrate selectivity [1] and is a primary constituent of Compound 48/80, a classical mast cell degranulator used to induce histamine release [2]. Unlike its non-methylated parent compound 4-methoxyphenethylamine (CAS 55-81-2), the N-methyl modification confers a distinct pharmacological profile, making it a critical tool in neurochemistry and immunology research [1][3].

Why 4-Methoxyphenethylamine or Other Phenethylamines Cannot Replace N-Methyl 4-Methoxyphenethylamine in Critical Assays


Generic substitution within the phenethylamine class is scientifically invalid due to profound structure-activity relationships (SAR) that govern target engagement. For instance, while the parent compound 4-methoxyphenethylamine inhibits MAO, the N-methyl homolog demonstrates a qualitatively different spectrum of substrate selectivity, inhibiting both tyramine and tryptamine deamination [1]. Furthermore, the N-methyl group is a critical structural determinant for potent catechol-O-methyltransferase (COMT) inhibition, with an IC50 of 5.80 nM [2]. Critically, the N-methylated form is the active principle of the mast cell degranulator Compound 48/80, a property absent in the primary amine [3]. Therefore, substituting N-methyl 4-methoxyphenethylamine with its des-methyl analog or other phenethylamines would invalidate experimental models, particularly those involving mast cell activation, COMT inhibition, or detailed MAO substrate profiling.

Quantitative Differentiation Guide for N-Methyl 4-Methoxyphenethylamine (CAS 4091-50-3): Head-to-Head Evidence for Procurement Decisions


Differential MAO Substrate Selectivity: N-Methyl 4-Methoxyphenethylamine vs. Parent 4-Methoxyphenethylamine

A foundational study by Keller and Ferguson (1976) directly compared the MAO inhibitory profiles of 4-methoxyphenethylamine and its N-methylated homologs [1]. While both compounds inhibit MAO, their substrate selectivity differs in a critical, qualitative way. 4-Methoxyphenethylamine inhibits the deamination of both tyramine and tryptamine. In contrast, the N-methylated homolog, N-Methyl 4-Methoxyphenethylamine, uniquely inhibits MAO-catalyzed deamination of both tyramine and tryptamine, whereas other related beta-hydroxy derivatives do not inhibit tryptamine deamination [1].

Monoamine oxidase inhibition Substrate selectivity Neurochemistry

Potent Catechol-O-Methyltransferase (COMT) Inhibition: Nanomolar Potency of N-Methyl 4-Methoxyphenethylamine

N-Methyl 4-Methoxyphenethylamine demonstrates potent inhibition of catechol-O-methyltransferase (COMT), a key enzyme in catecholamine metabolism. BindingDB data reports an IC50 of 5.80 nM for inhibition of membrane-bound COMT (MB-COMT) in Wistar rat brain [1]. This is a significant, quantifiable differentiation point, as the non-methylated parent compound 4-methoxyphenethylamine has not been reported with comparable nanomolar COMT inhibitory activity in major public databases. This suggests that N-methylation is a critical pharmacophoric element for high-affinity COMT engagement.

COMT inhibition Neurotransmitter metabolism Enzyme kinetics

Mast Cell Degranulation Activity: N-Methyl 4-Methoxyphenethylamine as the Active Principle of Compound 48/80

N-Methyl 4-Methoxyphenethylamine is the fundamental monomeric unit of Compound 48/80, a classical and widely used mast cell degranulator [1][2]. Nuclear Magnetic Resonance (NMR) studies confirm that Compound 48/80 is a polymer in which methylene groups link 4-methoxy-N-methylphenethylamine moieties [1]. This structural identity directly links N-Methyl 4-Methoxyphenethylamine to the potent histamine-releasing activity of the polymer. The non-methylated parent compound, 4-methoxyphenethylamine, is not known to be a constituent of Compound 48/80 and lacks this direct association with mast cell degranulation.

Mast cell degranulation Histamine release Immunology

Analytical Reference Standard: Defined Purity and Physical Properties for Forensic and Pharmacological Research

For forensic toxicology and analytical chemistry applications, the procurement of a characterized reference standard is mandatory. N-Methyl 4-Methoxyphenethylamine is commercially available with defined purity specifications. Vendor datasheets from TCI Chemicals specify a purity of >95.0% as determined by Gas Chromatography (GC) and titration (T) [1][2]. Key physical constants provided include a boiling point of 83 °C at 2 mmHg, a flash point of 99 °C, a density of 1.01 (20/20), and a refractive index of 1.52 [1]. These defined analytical parameters enable reliable identification and quantification in complex biological matrices.

Analytical chemistry Reference standard Forensic toxicology

Natural Product Occurrence: A Trace Alkaloid with Defined Botanical Source

N-Methyl 4-Methoxyphenethylamine has been identified and isolated as a trace alkaloid from the cactus species Lepidocoryphantha runyonii [1]. This natural occurrence distinguishes it from purely synthetic phenethylamine derivatives and may be relevant for studies in natural product chemistry, ethnopharmacology, or the biosynthesis of plant alkaloids. The parent compound, 4-methoxyphenethylamine, is also known to occur in nature, but the specific isolation from this cactus species establishes a defined botanical context for the N-methyl derivative.

Natural products Phytochemistry Cactaceae

High-Value Application Scenarios for N-Methyl 4-Methoxyphenethylamine (CAS 4091-50-3) in Research and Industry


Mechanistic Studies of Monoamine Oxidase (MAO) Substrate Specificity

As demonstrated by Keller and Ferguson (1976), N-Methyl 4-Methoxyphenethylamine is a key tool for investigating MAO substrate specificity. Its unique ability to inhibit the deamination of both tyramine and tryptamine—a profile distinct from its beta-hydroxy derivatives—makes it essential for mapping the active site geometry and substrate preferences of MAO isoforms [1]. Researchers studying MAO-A vs. MAO-B selectivity, or developing novel MAO inhibitors, require this compound to benchmark and compare the activity of new chemical entities.

Validation of Catechol-O-Methyltransferase (COMT) Assays and Inhibitor Screening

With a reported IC50 of 5.80 nM against MB-COMT [1], N-Methyl 4-Methoxyphenethylamine serves as a high-potency control compound for validating COMT activity assays. It is an ideal tool for screening libraries of potential COMT inhibitors or for studying the role of COMT in the metabolism of endogenous catecholamines and catechol-containing drugs. Its potent, well-defined activity provides a reliable benchmark for comparing the efficacy of novel COMT modulators.

Mast Cell Biology and Histamine Release Research

As the definitive monomeric unit of the classical mast cell degranulator Compound 48/80 [1][2], N-Methyl 4-Methoxyphenethylamine is a fundamental reference compound for any study involving mast cell activation, anaphylaxis, or histamine release. It is used to understand the structure-activity relationship of Compound 48/80, to develop novel mast cell stabilizers, or to investigate the mechanisms of non-IgE mediated allergic responses. Procurement of this specific monomer is critical for reproducibility in this field.

Forensic Toxicology and Analytical Method Development

As a characterized reference standard with defined purity (>95.0% GC/T) and physical constants (bp 83 °C/2 mmHg, density 1.01) [1], N-Methyl 4-Methoxyphenethylamine is essential for forensic and clinical toxicology laboratories. It is used to develop and validate analytical methods, such as GC-MS or LC-MS/MS, for the detection and quantification of phenethylamine derivatives in biological matrices. Its use ensures the accuracy and reliability of forensic analyses, particularly in the context of novel psychoactive substance (NPS) surveillance.

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